molecular formula C34H58N8O6S B1675811 Lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide CAS No. 2990-43-4

Lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide

Cat. No. B1675811
CAS RN: 2990-43-4
M. Wt: 706.9 g/mol
InChI Key: UCWISUCKJRPWFZ-HFYXWKFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide is a chemical compound with the molecular formula C34H58N8O6S . It has a molecular weight of 706.9 g/mol . The compound has pharmacological actions similar to Substance P .


Molecular Structure Analysis

The compound has a complex structure, with multiple amino acid residues linked together. The IUPAC name for this compound is (2 S )-2,6-diamino- N - [ (2 S )-1- [ [ (2 S ,3 S )-1- [ [2- [ [ (2 S )-1- [ [ (2 S )-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]hexanamide .


Physical And Chemical Properties Analysis

The compound is a solid powder and is soluble in DMSO .

Scientific Research Applications

Peptide Synthesis and Biological Activity

Lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide is a compound involved in the synthesis and study of peptides. For example, Sakakibara and Fujino (1966) described the synthesis of this hexapeptide amide, emphasizing its strong biological activity akin to eledoisin and bradykinin, showcasing the compound's relevance in peptide synthesis (Sakakibara & Fujino, 1966).

Enzymatic Reactions and Amino Acid Analysis

Studies like those by Yang et al. (1969) and Thomas et al. (1982) have utilized compounds like lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide to investigate aminoacyl-tRNA and tRNA synthetases, contributing to our understanding of protein synthesis and enzymatic reactions in cells (Yang et al., 1969) (Thomas et al., 1982).

Aminopeptidase Activities

Research by Ellis and Perry (1966) demonstrates the utility of this compound in studying aminopeptidase activities. Their work highlights the enzymatic processes involving lysyl- and other related compounds, contributing to our understanding of enzymatic specificity and function (Ellis & Perry, 1966).

Metabolic Regulation Studies

In the research on metabolic regulation, compounds involving lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide are used to understand the regulation of enzyme activities. Hirshfield et al. (1977, 1981) conducted studies on lysyl-tRNA synthetase to explore its regulation under different conditions, contributing significantly to our knowledge of cellular metabolic processes (Hirshfield et al., 1977) (Hirshfield et al., 1981).

Complexation Studies in Aqueous Solutions

The work by Buschmann, Mutihac, and Schollmeyer (2003) illustrates the application of such peptides in complexation studies, where they investigated the interaction between amino acids, peptides, and calixarenes in aqueous solutions. This research is pivotal in understanding molecular interactions and complex formations (Buschmann et al., 2003).

Safety And Hazards

The compound is for research use only, not for human or veterinary use .

properties

IUPAC Name

(2S)-2,6-diamino-N-[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H58N8O6S/c1-6-22(4)29(42-33(47)27(19-23-12-8-7-9-13-23)41-31(45)24(36)14-10-11-16-35)34(48)38-20-28(43)39-26(18-21(2)3)32(46)40-25(30(37)44)15-17-49-5/h7-9,12-13,21-22,24-27,29H,6,10-11,14-20,35-36H2,1-5H3,(H2,37,44)(H,38,48)(H,39,43)(H,40,46)(H,41,45)(H,42,47)/t22-,24-,25-,26-,27-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWISUCKJRPWFZ-HFYXWKFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H58N8O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60184017
Record name Lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

706.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide

CAS RN

2990-43-4
Record name Lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002990434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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